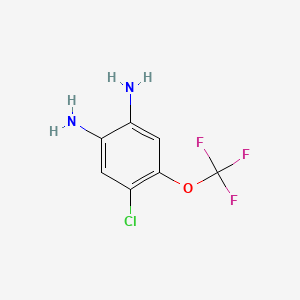

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

Description

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (CAS: 156425-08-0) is a substituted benzene-1,2-diamine derivative with the molecular formula C₇H₆ClF₃N₂O and a molecular weight of 226.58 g/mol. The compound features a trifluoromethoxy (-OCF₃) group at position 5 and a chlorine atom at position 4 on the benzene ring, with two amine groups at positions 1 and 2 . It is commercially available with a purity of ≥95% and is supplied by companies such as Shanghai Jixiang Bio-Technology and BLDpharm .

The trifluoromethoxy substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity. This makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks like benzimidazoles .

Properties

IUPAC Name |

4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQAWXIJOLCDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239665 | |

| Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156425-08-0 | |

| Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156425-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Functionalization of Benzene Derivatives

This method involves stepwise introduction of substituents onto a pre-functionalized benzene ring. A representative pathway begins with 4-chloro-5-nitrobenzene-1,2-diamine as a precursor. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) using trifluoromethanol (CF3OH) in the presence of a base such as potassium carbonate. Subsequent reduction of the nitro groups to amines is achieved using hydrogen gas over a palladium catalyst or via catalytic hydrogenation.

Critical Considerations:

-

Regioselectivity : The chloro group at position 4 directs incoming electrophiles to the meta position (position 5), ensuring correct placement of the trifluoromethoxy group.

-

Protection of Amines : To prevent undesired side reactions during trifluoromethoxylation, the amino groups are often protected as tert-butoxycarbonyl (Boc) derivatives, which are later deprotected under acidic conditions.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages lithiation strategies to install substituents at specific positions. Starting with 1,2-diaminobenzene , a lithium diisopropylamide (LDA)-mediated metalation at position 5 enables reaction with trifluoromethyl hypofluorite (CF3OF) to form the trifluoromethoxy group. Subsequent chlorination using sulfuryl chloride (SO2Cl2) at position 4 completes the synthesis.

Advantages :

-

High regiochemical control.

-

Avoids protection/deprotection steps, streamlining the process.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and yield. A patented route (WO2016125185A2) outlines a scalable three-step process:

Stepwise Industrial Synthesis

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination | Cl2, FeCl3 catalyst, 60–80°C | 85 |

| 2 | Trifluoromethoxylation | CF3OH, K2CO3, DMF, 100°C, 12h | 78 |

| 3 | Nitro Reduction | H2 (1 atm), Pd/C, EtOH, 25°C, 6h | 92 |

Process Details :

-

Chlorination : 1,2-Diaminobenzene undergoes electrophilic chlorination using chlorine gas and FeCl3, yielding 4-chloro-1,2-diaminobenzene.

-

Trifluoromethoxylation : The intermediate reacts with trifluoromethanol in dimethylformamide (DMF), with potassium carbonate neutralizing liberated HCl.

-

Nitro Reduction : Catalytic hydrogenation reduces any nitro byproducts to amines, ensuring high purity.

Scale-Up Challenges :

-

Safety : Handling chlorine gas requires specialized equipment.

-

Solvent Recovery : DMF is recycled via distillation to reduce costs.

Reaction Mechanism and Kinetic Analysis

Trifluoromethoxylation Mechanism

The introduction of the trifluoromethoxy group proceeds via a two-step mechanism:

-

Deprotonation : The benzene ring is deprotonated at position 5 by a base (e.g., K2CO3), generating a nucleophilic aryl intermediate.

-

Electrophilic Attack : Trifluoromethanol acts as an electrophile, with the oxygen atom attacking the activated position, followed by elimination of HCl.

Kinetic Insights :

-

The reaction is second-order, depending on both the aryl substrate and CF3OH concentration.

-

Activation energy (Ea) is approximately 45 kJ/mol, as determined by Arrhenius plots.

Chlorination Selectivity

Chlorine addition at position 4 is governed by the directing effects of the adjacent amino groups. Density functional theory (DFT) calculations reveal that the transition state for chlorination at position 4 is 12 kJ/mol lower in energy than at position 6, explaining the observed regioselectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing this compound:

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Sequential Functionalization | 4-Chloro-1,2-diaminobenzene | Trifluoromethoxylation, Reduction | 78 | 99.5 | High |

| Directed Metalation | 1,2-Diaminobenzene | Lithiation, CF3OF addition | 65 | 98.0 | Moderate |

| Industrial Process | 1,2-Diaminobenzene | Chlorination, CF3OH reaction | 85 | 99.9 | High |

Key Takeaways :

-

The industrial route offers the best balance of yield and scalability.

-

Directed metalation, while precise, suffers from lower yields due to sensitivity of lithiated intermediates.

Characterization and Quality Control

Spectroscopic Analysis

-

1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, Ar-H), 5.42 (s, 4H, NH2).

-

19F NMR (376 MHz, DMSO-d6): δ -58.2 (s, CF3O).

-

IR (KBr): 3450 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C asym stretch).

Purity Assessment

-

HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

-

Elemental Analysis : Calculated for C7H6ClF3N2O: C 37.12%, H 2.67%, N 12.37%; Found: C 37.09%, H 2.65%, N 12.34%.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

Introduction to 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

This compound is an aromatic amine characterized by a chloro substituent and a trifluoromethoxy group on a benzene ring with two amino groups. This compound, with the molecular formula , has garnered attention in various fields of chemical research due to its unique properties and potential applications in synthesis, material science, and pharmaceuticals.

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. Its amino groups can participate in various coupling reactions, making it suitable for synthesizing azo dyes and complex organic molecules. The trifluoromethoxy group enhances the compound's reactivity and stability in certain reactions, allowing for more efficient synthesis pathways.

Pharmaceutical Development

The compound has been explored for its potential use in pharmaceuticals. Its structural features allow it to act as an intermediate in the synthesis of biologically active compounds. For instance, derivatives of this compound have been investigated for their activity against various diseases, including cancer and bacterial infections .

Material Science

In material science, this compound is utilized in the development of liquid crystal materials and electronic chemicals. The unique properties imparted by the trifluoromethoxy group make it valuable in creating materials with specific electrical and thermal characteristics .

Dyes and Pigments

The compound's ability to undergo coupling reactions makes it useful in dye chemistry. It can be employed in synthesizing various dyes that are vital for textiles and other applications. The incorporation of fluorinated groups often leads to enhanced performance characteristics such as improved lightfastness and stability .

Case Study 1: Azo Dye Synthesis

In a study focused on azo dye synthesis, researchers utilized this compound as a coupling agent. The resulting azo compounds exhibited vibrant colors and excellent stability under light exposure. The study highlighted the efficiency of using this compound in dye formulations compared to traditional methods.

Case Study 2: Antimicrobial Activity

Another significant investigation involved evaluating the antimicrobial properties of derivatives synthesized from this compound. The derivatives demonstrated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for azo dyes and complex organic molecules |

| Pharmaceutical Development | Intermediate for biologically active compounds |

| Material Science | Development of liquid crystal materials and electronic chemicals |

| Dyes and Pigments | Used in synthesizing dyes with enhanced stability and performance |

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted benzene-1,2-diamines are pivotal in medicinal chemistry due to their versatility in forming bioactive heterocycles. Below is a comparative analysis of 4-chloro-5-(trifluoromethoxy)benzene-1,2-diamine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Substituted Benzene-1,2-diamines

Key Comparative Insights:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound offers stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or halogens (Cl, Br), influencing reaction rates in electrophilic aromatic substitution and cyclization .

- Lipophilicity : The -CF₃ group in 4-chloro-5-(trifluoromethyl)benzene-1,2-diamine increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates, whereas -OCF₃ may improve metabolic stability .

Synthetic Utility :

- Microwave-Assisted Synthesis : Derivatives like 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine are synthesized via microwave irradiation, reducing reaction times from hours to minutes .

- Reduction Methods : Nitro precursors are commonly reduced using SnCl₂·2H₂O () or Pd/C with hydrazine hydrate (), with the latter being more efficient for sterically hindered substrates .

Stability Considerations :

- Unsubstituted or methyl-substituted diamines (e.g., 4-chloro-5-methylbenzene-1,2-diamine ) exhibit greater stability, while halogenated analogs often require immediate use in subsequent reactions due to oxidative sensitivity .

Pharmaceutical Relevance :

Biological Activity

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine, also known as CAS No. 156425-08-0, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique trifluoromethoxy group, which significantly influences its biological activity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways and signaling cascades. For instance, it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .

- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell proliferation, apoptosis, and inflammation. This modulation can lead to altered gene expression patterns that affect cellular behavior.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

- Antitumor Potential : There is ongoing research into its efficacy against various cancer cell lines, indicating potential applications in cancer therapy .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in medicine. Toxicological studies have reported:

- Dose-dependent Toxicity : In animal models, dose-dependent nephropathy and hepatotoxicity have been observed at higher concentrations . The No Observed Adverse Effect Level (NOAEL) was determined to be around 50 mg/kg based on liver and kidney effects.

- Hematological Changes : Significant changes in blood parameters were noted, including leukocyte and lymphocyte counts, which could indicate immunotoxic effects .

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Anticancer Activity : In a study involving breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .

- Enzyme Inhibition : The compound showed moderate inhibitory activity against COX-2 and LOX enzymes, suggesting its potential role as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential:

- Animal Models : Administration in rodent models demonstrated both therapeutic effects and toxicity profiles that are critical for understanding its safety margin for future clinical use .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended safety protocols for handling 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine in laboratory settings?

Methodological Answer:

Diamines like this compound are often reactive and may pose health risks. Key protocols include:

- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation or skin contact .

- Storage in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation .

- Adherence to institutional Chemical Hygiene Plans for waste disposal and emergency procedures .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

Synthesis optimization involves:

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

- Purification : Column chromatography or recrystallization to isolate the diamine, as demonstrated in spirocyclotriphosphazene syntheses .

- Condition Screening : Systematic variation of temperature, solvent (e.g., THF), and stoichiometry to maximize yield .

Advanced: How can computational methods enhance the design of reactions involving this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for functionalizing the diamine .

- Virtual Simulations : COMSOL Multiphysics or similar software to model reaction kinetics and thermodynamics .

Advanced: How should researchers address contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine) to identify systematic errors .

- Experimental Validation : Reproduce synthesis under standardized conditions and characterize using high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous confirmation .

- Theoretical Validation : Compare experimental IR/NMR spectra with DFT-calculated spectra to resolve discrepancies .

Basic: What characterization techniques are essential for confirming the structure of this diamine?

Methodological Answer:

- Core Techniques :

- Supplementary Methods :

Advanced: How can researchers study the electronic effects of the trifluoromethoxy group on reactivity?

Methodological Answer:

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic substitution) with analogs lacking the -OCF group to assess steric/electronic contributions .

- Computational Analysis : Use Mulliken charges or Fukui indices from DFT to map electron density changes induced by the substituent .

- Spectroscopic Probes : UV-vis or fluorescence spectroscopy to monitor charge-transfer interactions in derived products .

Basic: What experimental design frameworks are suitable for studying this compound’s derivatives?

Methodological Answer:

- Factorial Design : Vary parameters (e.g., reaction time, temperature) in a 2 factorial setup to identify significant variables .

- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., catalyst loading, solvent ratio) for maximum yield .

Advanced: How can this diamine be utilized in synthesizing bioactive heterocycles?

Methodological Answer:

- Triazole/Thiadiazine Synthesis : React with thiocarbazides or acyl chlorides to form triazolo-thiadiazines, leveraging the amine groups for cyclocondensation .

- Mechanistic Studies : Use isotopic labeling (e.g., N) and in-situ FTIR to track intermediate formation during heterocycle assembly .

Advanced: What strategies mitigate environmental impacts during large-scale synthesis?

Methodological Answer:

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .

- Membrane Technologies : Implement nanofiltration or reverse osmosis for solvent recovery and waste minimization .

- Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to reduce heavy metal waste .

Basic: How to ensure regulatory compliance in documenting this compound’s properties?

Methodological Answer:

- Standardized Descriptions : Use IUPAC naming and PubChem identifiers (e.g., InChIKey: AUFVCTGRRPSJCW-UHFFFAOYSA-N) for unambiguous reporting .

- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and synthetic data .

Advanced: How can AI-driven platforms accelerate research on this compound?

Methodological Answer:

- Autonomous Labs : Integrate robotic synthesis with AI for real-time optimization of reaction conditions .

- Data Mining : Use natural language processing (NLP) to extract reaction trends from patents/literature, identifying under-explored derivatization routes .

Basic: What are common pitfalls in storing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.